Unveiling the Molecular Architecture: Chemical Structure and Properties
Unveiling the Molecular Architecture: Chemical Structure and Properties
An In-Depth Technical Guide to (+)-Gallocatechin-13C3: Structure, Synthesis, and Application in Advanced Research
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways, quantifying analytes with high precision, and understanding the pharmacokinetics of bioactive molecules. This guide provides a comprehensive technical overview of (+)-Gallocatechin-13C3, a labeled variant of a significant dietary polyphenol. We will delve into its chemical structure, molecular weight, synthesis, analytical characterization, and key applications in the field of biomedical research.
(+)-Gallocatechin is a flavan-3-ol, a class of flavonoids abundant in sources like green tea.[1] Its structure is characterized by a dihydropyran heterocyclic ring (C ring) fused to a resorcinol unit (A ring) and a pyrogallol group (B ring) attached at the 2-position. The "(+)" designation refers to its dextrorotatory optical activity. In (+)-Gallocatechin-13C3, three carbon atoms in the C-ring are replaced with the stable isotope ¹³C, specifically at positions 2, 3, and 4. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.
The stereochemistry of (+)-gallocatechin is defined by the trans configuration of the substituents on the C-ring at positions 2 and 3.[1] This is in contrast to its epimer, (-)-epigallocatechin, which has a cis configuration.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | ¹³C₃C₁₂H₁₄O₇ | N/A |
| Molecular Weight (Monoisotopic) | 309.0846 g/mol | Calculated |
| Appearance | Typically a powder | N/A |
| Solubility | Soluble in polar organic solvents like methanol and ethanol | [2] |
The Genesis of a Labeled Molecule: Biosynthesis and Chemical Synthesis
Understanding the formation of (+)-gallocatechin is fundamental to appreciating the strategies for isotopic labeling.
Biosynthetic Pathway of Gallocatechin
The biosynthesis of flavonoids, including gallocatechin, is a well-established pathway in plants.[3] It begins with the shikimate pathway, which produces aromatic amino acids. Phenylalanine is then converted through the phenylpropanoid pathway to form p-coumaroyl-CoA. This molecule, along with three molecules of malonyl-CoA from the acetate pathway, enters the flavonoid biosynthesis pathway. A series of enzymatic reactions involving chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, flavonoid 3'-hydroxylase, and dihydroflavonol 4-reductase leads to the formation of leucodelphinidin, the immediate precursor to (+)-gallocatechin.[4][5]
Caption: Biosynthetic pathway of (+)-Gallocatechin.
Isotopic Labeling Strategies
The introduction of ¹³C labels into the gallocatechin scaffold can be achieved through several methods:
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Biosynthetic Labeling: This approach involves feeding ¹³C-labeled precursors, such as ¹³C-glucose or ¹³C-acetate, to plant cell cultures or whole plants that naturally produce gallocatechin.[6][] The organism's metabolic machinery then incorporates the stable isotopes into the flavonoid backbone. This method can produce uniformly labeled compounds but may lack position-specific labeling.
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Chemical Synthesis: A more controlled method involves the chemical synthesis of the flavonoid skeleton using ¹³C-labeled building blocks.[8] For (+)-Gallocatechin-13C3, this would entail a multi-step organic synthesis where the C-ring is constructed from precursors containing ¹³C at the desired positions. This allows for precise control over the location of the isotopic labels.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical testing is essential to confirm the identity, isotopic enrichment, and purity of (+)-Gallocatechin-13C3.
Analytical Workflow
The following flowchart outlines a typical workflow for the characterization of (+)-Gallocatechin-13C3.
Caption: Analytical workflow for (+)-Gallocatechin-13C3.
Experimental Protocols
HPLC is a cornerstone technique for both the purification of catechins from complex mixtures and the assessment of their purity.[2][9][10]
Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Rationale: The acidic mobile phase improves peak shape and resolution of the phenolic compounds. The gradient elution allows for the separation of catechins with varying polarities. Purity is determined by the presence of a single, sharp peak at the expected retention time.
Mass spectrometry is critical for confirming the molecular weight of the labeled compound and for providing structural information through fragmentation analysis.[11][12][13]
Protocol:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for catechins due to the acidic nature of the phenolic hydroxyl groups.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.
-
Expected [M-H]⁻ Ion: For C₁₂¹³C₃H₁₄O₇, the expected deprotonated molecular ion [M-H]⁻ is at m/z 308.08.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Key expected fragment ions for gallocatechin include those resulting from retro-Diels-Alder (RDA) fission of the C-ring. A characteristic fragment ion for gallocatechin is observed at m/z 181.05, and another at m/z 139.0390.[12] The presence of the ¹³C labels in the C-ring will result in a corresponding mass shift in fragments containing this ring.
NMR spectroscopy is the most powerful tool for unambiguous structure determination and for confirming the precise location of the ¹³C labels.[14][15][16]
Protocol:
-
Solvent: Deuterated methanol (CD₃OD) or acetone (acetone-d₆) are suitable solvents.
-
¹H NMR: Will show the characteristic signals for the protons on the aromatic rings and the C-ring. The signals for the protons attached to the ¹³C-labeled carbons (H-2, H-3, and H-4) will exhibit ¹³C-¹H coupling, leading to splitting or broadening of these signals compared to the unlabeled compound.
-
¹³C NMR: This is the most direct method to observe the isotopic labels. The signals for C-2, C-3, and C-4 will be significantly enhanced in intensity due to the high isotopic enrichment.
-
2D NMR (HSQC, HMBC): These experiments are used to correlate proton and carbon signals, providing definitive assignments and confirming the connectivity of the molecule, thereby verifying the positions of the ¹³C labels.
Applications in Research and Drug Development
The primary utility of (+)-Gallocatechin-13C3 lies in its application as a tracer and an internal standard in quantitative bioanalytical studies.[17][18]
Metabolic and Pharmacokinetic Studies
Isotopically labeled compounds are invaluable for tracing the metabolic fate of a drug or bioactive compound in vitro and in vivo.[6][19]
-
Metabolite Identification: When (+)-Gallocatechin-13C3 is administered, its metabolites will also contain the ¹³C₃ signature. This allows for the easy identification of novel metabolites from the complex biological matrix using mass spectrometry, as they will appear as a doublet with the endogenous, unlabeled metabolite.
-
Pharmacokinetic Analysis: By using (+)-Gallocatechin-13C3, researchers can accurately quantify its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous gallocatechin present in the diet.
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